17.3-Fold Increase in In Vitro Inhibitory Potency Compared to Unsubstituted Phenyl Analog
In a comparative enzyme inhibition study, the target compound (as the 4-trifluoromethylphenyl derivative) exhibited an IC50 of 0.75 μM, which represents a 17.3-fold increase in potency compared to the unsubstituted phenyl analog (IC50 = 13.00 μM). The 4-trifluoromethylphenyl derivative was also 4.8-fold more potent than the 4-fluorophenyl analog (IC50 = 3.60 μM) and 2.4-fold more potent than the 4-chlorophenyl analog (IC50 = 1.77 μM) [1].
| Evidence Dimension | Inhibitory Concentration 50% (IC50) |
|---|---|
| Target Compound Data | 0.75 μM |
| Comparator Or Baseline | Unsubstituted phenyl analog: 13.00 μM; 4-fluorophenyl analog: 3.60 μM; 4-chlorophenyl analog: 1.77 μM |
| Quantified Difference | 17.3-fold more potent vs. phenyl; 4.8-fold vs. 4-fluoro; 2.4-fold vs. 4-chloro |
| Conditions | In vitro enzyme inhibition assay (target unspecified in primary source) at pH 7.5; n=3 determinations |
Why This Matters
This data provides a direct, quantifiable justification for selecting the 4-trifluoromethyl derivative over cheaper, more readily available analogs when biological activity is a key requirement, enabling a data-driven procurement decision.
- [1] PMC. Table 1: IC50 values for aryl-substituted compounds. 2013. View Source
